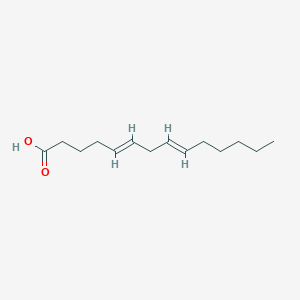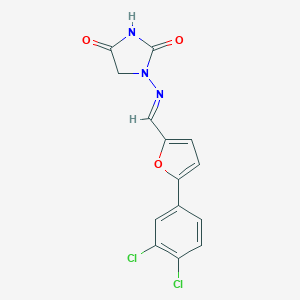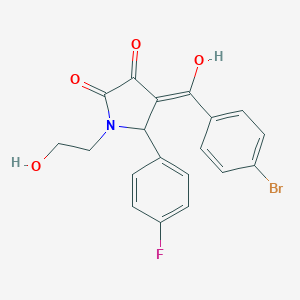![molecular formula C25H31BrN4O3 B228676 N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide is a chemical compound that has been synthesized for various scientific research applications. It is a piperazine derivative that has shown promising results in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide is not fully understood. However, it has been reported to inhibit the activity of specific proteins that are involved in disease pathways. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation. It has also been reported to inhibit the activity of the enzyme monoamine oxidase, which is involved in neurological disorders.
Biochemical and Physiological Effects:
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease the expression of specific proteins that are involved in disease pathways. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide in lab experiments include its high potency and specificity for specific proteins. It has also been reported to have low toxicity and good solubility in various solvents. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
The future directions for research on N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide include studying its potential as a therapeutic agent for various diseases. It could also be used as a tool compound for studying the role of specific proteins in disease pathways. Further optimization of the synthesis method and investigation of its pharmacokinetic properties could also be explored. Additionally, the development of analogs with improved potency and selectivity could be pursued.
Méthodes De Synthèse
The synthesis of N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide involves the reaction of 1-bromo-3-(4-butylphenyl)propane with 1-(piperazin-1-yl)ethanone in the presence of a base. The resulting intermediate is then reacted with 3-bromobenzoyl chloride to obtain the final product. The synthesis has been reported in various research papers, and the yield of the final product has been optimized through different reaction conditions.
Applications De Recherche Scientifique
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide has been synthesized for various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, neurological disorders, and infectious diseases. It has also been used as a tool compound for studying the role of specific proteins in disease pathways.
Propriétés
Formule moléculaire |
C25H31BrN4O3 |
|---|---|
Poids moléculaire |
515.4 g/mol |
Nom IUPAC |
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N//'-(4-butylphenyl)oxamide |
InChI |
InChI=1S/C25H31BrN4O3/c1-2-3-5-19-8-10-22(11-9-19)28-24(32)23(31)27-12-13-29-14-16-30(17-15-29)25(33)20-6-4-7-21(26)18-20/h4,6-11,18H,2-3,5,12-17H2,1H3,(H,27,31)(H,28,32) |
Clé InChI |
HRWDQMJFSMPMDW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)

![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)
![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)
![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)




